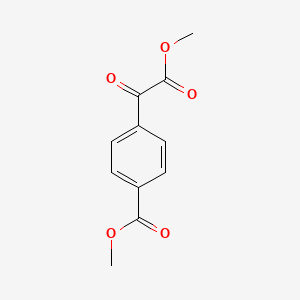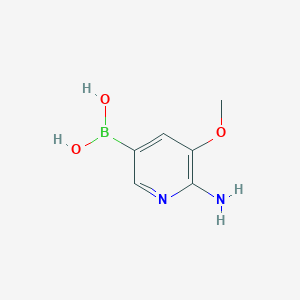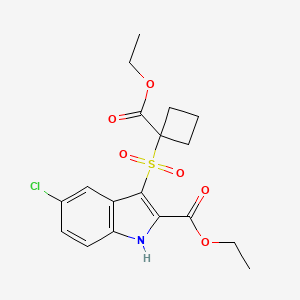
ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological and pharmacological properties. This particular compound features a unique combination of functional groups, including a sulfonyl group, a chloro substituent, and an ethoxycarbonylcyclobutyl moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity . Additionally, the indole core can interact with various receptors and signaling pathways, modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl indole-2-carboxylate: Shares the indole core but lacks the sulfonyl and chloro substituents.
5-Chloro-1H-indole-2-carboxylic acid: Contains the chloro substituent but lacks the sulfonyl and ethoxycarbonylcyclobutyl moieties.
3-(1-Ethoxycarbonylcyclobutyl)-1H-indole-2-carboxylate: Features the ethoxycarbonylcyclobutyl moiety but lacks the sulfonyl and chloro substituents.
Uniqueness
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C18H20ClNO6S |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H20ClNO6S/c1-3-25-16(21)14-15(12-10-11(19)6-7-13(12)20-14)27(23,24)18(8-5-9-18)17(22)26-4-2/h6-7,10,20H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
PUGONLGLVRAOCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3(CCC3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




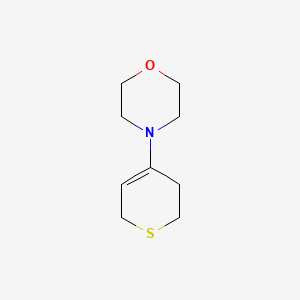



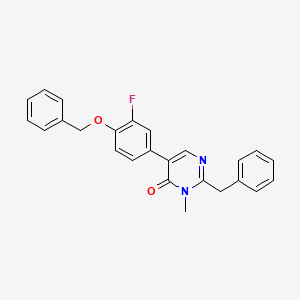
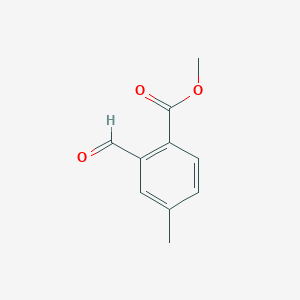

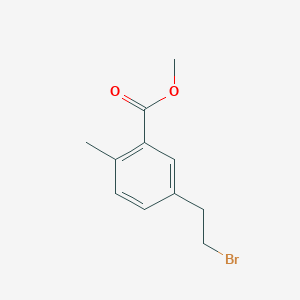
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
